molecular formula C18H17NO2S B5713418 4-(4-tert-butylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one

4-(4-tert-butylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one

Cat. No. B5713418
M. Wt: 311.4 g/mol
InChI Key: ZCTSGZDYXWKIGF-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-tert-butylbenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known by its abbreviated name, TBO.

Mechanism of Action

The mechanism of action of TBO is not well understood. However, studies have shown that TBO can interact with DNA and inhibit the activity of certain enzymes, which may contribute to its anti-tumor and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that TBO has low toxicity and does not cause significant side effects in laboratory animals. However, more research is needed to fully understand the biochemical and physiological effects of TBO.

Advantages and Limitations for Lab Experiments

One advantage of TBO is its ease of synthesis. TBO can be synthesized using simple and inexpensive reagents, making it an attractive compound for laboratory experiments. However, one limitation of TBO is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of TBO. One area of research is the development of new materials based on TBO. These materials could have applications in fields such as optoelectronics and sensing. Another area of research is the study of TBO's mechanism of action, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of TBO.

Synthesis Methods

The synthesis of TBO involves the reaction of 4-tert-butylbenzaldehyde and 2-thiophenecarboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of acetic acid. The reaction is carried out at a temperature of 90°C for 24 hours. The resulting product is TBO, which can be purified through recrystallization.

Scientific Research Applications

TBO has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, TBO has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer. In material science, TBO has been used as a building block for the synthesis of new materials with unique optical and electronic properties. In organic electronics, TBO has been used as a hole-transporting material in organic light-emitting diodes.

properties

IUPAC Name

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-18(2,3)13-8-6-12(7-9-13)11-14-17(20)21-16(19-14)15-5-4-10-22-15/h4-11H,1-3H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTSGZDYXWKIGF-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.